1-Chloro-2-(pent-1-en-1-yl)benzene
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Overview
Description
1-Chloro-2-(pent-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a pent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(pent-1-en-1-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of benzene with 1-chloropent-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(pent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bond in the pent-1-en-1-yl group to a single bond, forming 1-chloro-2-pentylbenzene.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated pressure and temperature.
Substitution: Nucleophiles like OH-, NH2-, typically in polar solvents such as water or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: 1-chloro-2-pentylbenzene.
Substitution: Substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Chloro-2-(pent-1-en-1-yl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a starting material for the preparation of various substituted benzene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals, including fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(pent-1-en-1-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom and the pent-1-en-1-yl group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound’s effects are mediated through the formation of reactive intermediates, such as carbocations, which facilitate subsequent reactions .
Comparison with Similar Compounds
- 1-Chloro-2-(prop-1-en-2-yl)benzene
- 1-Chloro-2-(1-cyclohexen-1-yl)benzene
- 1-Chloro-4-(prop-1-en-2-yl)benzene
Comparison: 1-Chloro-2-(pent-1-en-1-yl)benzene is unique due to the presence of the pent-1-en-1-yl group, which imparts distinct chemical properties compared to similar compounds with different alkyl or alkenyl substituents.
Properties
CAS No. |
214140-59-7 |
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Molecular Formula |
C11H13Cl |
Molecular Weight |
180.67 g/mol |
IUPAC Name |
1-chloro-2-pent-1-enylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-2-3-4-7-10-8-5-6-9-11(10)12/h4-9H,2-3H2,1H3 |
InChI Key |
XWCFCEVKKNCSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
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